molecular formula C12H14Cl3N3 B1436014 2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride CAS No. 2109576-26-1

2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride

Cat. No. B1436014
M. Wt: 306.6 g/mol
InChI Key: WEXRRHJIIYZWPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride (CPDI) is an organic compound which belongs to the class of imidazopyridines. It is a white crystalline solid with a molecular weight of 461.1 g/mol. CPDI is a highly lipophilic compound, which has been used in a variety of scientific research applications, including drug discovery and development, in vitro and in vivo studies, and as a tool for studying the mechanism of action of various drugs.

Scientific Research Applications

Corrosion Inhibition

2-(4-Chlorophenyl) derivatives of imidazo[4,5-b]pyridine have been evaluated for their inhibitory performance against mild steel corrosion in acidic environments. Studies using various techniques, including weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, have shown that these compounds act as high-performance mixed-type inhibitors. This is supported by density functional theory and molecular dynamic simulation results (Saady et al., 2021).

Biological Activity

Several studies have explored the biological activities of imidazo[4,5-c]pyridine derivatives. Compounds like 2-(4'-chlorophenyl)-6-methyl-imidazo[1,2-a]pyridine have been synthesized and tested for their antimicrobial properties against various bacteria and fungi, showing moderate activity in certain concentrations (Bhuva et al., 2015). Similarly, other derivatives have been studied for their antibacterial and antifungal activities, providing insights into their potential pharmaceutical applications (Ladani et al., 2009).

Potential in Pharmaceutical Development

The derivatives of imidazo[4,5-c]pyridine, such as those incorporating chlorophenyl groups, have been identified as potential candidates in pharmaceutical development. For example, some derivatives have shown potential as P2X7 receptor antagonists, which could have applications in treating various conditions (Swanson et al., 2016). Another study focused on the design and synthesis of these derivatives as VEGFR-2 kinase inhibitors, highlighting their potential in cancer therapy (Han et al., 2012).

Anticholinesterase Potential

Research into imidazo[1,2-a]pyridine-based derivatives, which are structurally related to imidazo[4,5-c]pyridine compounds, has revealed their potential as acetylcholinesterase inhibitors. This indicates possible applications in treating neurological disorders, such as Alzheimer's disease (Kwong et al., 2019).

properties

IUPAC Name

2-(4-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3.2ClH/c13-9-3-1-8(2-4-9)12-15-10-5-6-14-7-11(10)16-12;;/h1-4,14H,5-7H2,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXRRHJIIYZWPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(N2)C3=CC=C(C=C3)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride
Reactant of Route 2
2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride
Reactant of Route 3
2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride
Reactant of Route 4
2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride
Reactant of Route 5
2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride
Reactant of Route 6
2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.